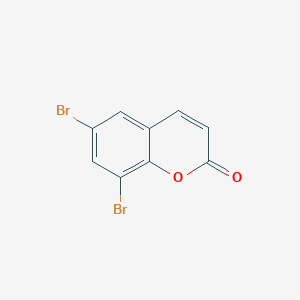

6,8-dibromo-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUBTCSLKHMNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C=C(C=C21)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,8 Dibromo 2h Chromen 2 One and Its Precursors/derivatives

Strategies for Direct Bromination of the Chromen-2-one Core

Direct bromination of the 2H-chromen-2-one (coumarin) scaffold is a common method for producing halogenated derivatives. However, achieving the specific 6,8-dibromo substitution pattern requires careful control of reagents and reaction conditions to direct the electrophilic aromatic substitution to these positions on the benzene (B151609) moiety, while avoiding reaction at other sites, such as the C3 position of the pyrone ring.

Regioselective Bromination Techniques on the Benzene Moiety

Electrophilic aromatic bromination is the most prevalent method for synthesizing aryl bromides. nih.gov The regioselectivity of this reaction on the coumarin (B35378) ring system is critically dictated by the electronic nature and location of existing substituents. beilstein-journals.orgijsrst.com For an unsubstituted coumarin, the initial bromination often occurs at positions activated by the lactone's oxygen atom. Achieving a specific dibromination pattern, such as at the C6 and C8 positions, typically involves starting with a coumarin that already possesses directing groups or by using specific brominating agents that favor these positions.

The ability to regioselectively brominate a salicylaldehyde (B1680747) precursor can enable the synthesis of specific bromo-substituted coumarins via subsequent condensation reactions. unica.it For instance, bromination of a salicylaldehyde derivative at the position ortho to the hydroxyl group and meta to the aldehyde can be achieved, which then dictates the final position of the bromine atom in the coumarin product. unica.it The presence of activating groups on the benzene ring of the coumarin nucleus generally facilitates electrophilic substitution.

Exploration of Reagents and Conditions for Selective Halogenation

A variety of reagents and conditions have been explored to achieve selective halogenation of the coumarin scaffold. The choice of brominating agent is crucial for controlling the reaction's outcome.

N -Bromosuccinimide (NBS) is a widely used reagent for bromination. wikipedia.org It can participate in both radical and electrophilic substitution reactions. wikipedia.org For aromatic bromination, NBS is often used with an acid catalyst. nih.gov However, in the context of coumarins, NBS can sometimes preferentially react with the C3-C4 double bond of the α-pyrone ring, especially under radical conditions initiated by light or AIBN (2,2′-azobis(isobutyronitrile)). unica.itbu.edu To achieve bromination on the benzene ring, electrophilic conditions are required. The use of NBS in solvents like acetonitrile (B52724) can lead to regioselective bromination of activated coumarins. researchgate.net

Dioxane dibromide is another effective solid brominating agent that has been used for the regioselective bromination of substituted coumarins, often under solvent-free conditions. beilstein-journals.orgnih.govresearchgate.net This reagent can lead to different products depending on the stoichiometry and the substituents present on the coumarin ring. researchgate.net For an unsubstituted coumarin, dioxane dibromide can lead to addition across the C3-C4 double bond. researchgate.netbeilstein-journals.org

Elemental Bromine (Br₂) in various solvents like acetic acid or chloroform (B151607) is a traditional method. derpharmachemica.com The reaction of 2-hydroxy-substituted chalcones with bromine in acetic acid yields chalcone (B49325) dibromides. derpharmachemica.com For coumarins, the conditions must be carefully controlled to favor substitution on the benzene ring over addition to the pyrone ring.

The table below summarizes various reagents used for the bromination of coumarin and related aromatic systems.

| Reagent | Substrate Type | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Activated Coumarins | Acetonitrile | Regioselective bromination researchgate.net |

| N-Bromosuccinimide (NBS) | Aromatic Compounds | Acetonitrile, 0 °C to 60 °C | Electrophilic aromatic bromination nih.gov |

| Dioxane Dibromide | Substituted Coumarins | Solvent-free, room temperature | Regioselective bromination beilstein-journals.org |

| Bromine (Br₂) in Acetic Acid | 2-Hydroxy Chalcones | Glacial acetic acid, constant stirring | Chalcone dibromide formation derpharmachemica.com |

| Copper(II) Bromide (CuBr₂) | Coumarin Derivatives | N-halosuccinimide as halide source | Regioselective synthesis of 3-halocoumarins d-nb.info |

Multicomponent Reaction Approaches to Construct the Dibrominated Scaffold

An alternative to direct bromination is the synthesis of the coumarin ring from precursors that already contain the desired bromine substitution pattern. This approach offers greater control over the final product's structure.

Modifications of Pechmann Condensation for Substituted Precursors

The Pechmann condensation is a classic and versatile method for synthesizing coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.govorganic-chemistry.org To synthesize 6,8-dibromo-2H-chromen-2-one, this reaction would utilize 3,5-dibromophenol (B1293799) as the starting phenolic component. The acid catalyst, such as sulfuric acid, methanesulfonic acid, or a Lewis acid like AlCl₃, facilitates both a transesterification and a subsequent intramolecular ring-closing reaction (Friedel-Crafts alkylation), followed by dehydration to form the coumarin ring system. wikipedia.orgijsart.com

The reaction's success and yield depend on the nature of the phenol, the β-ketoester, and the catalyst used. arkat-usa.org Electron-donating groups on the phenol generally facilitate the reaction, while electron-withdrawing groups can hinder it. Although bromine is an electron-withdrawing group, the Pechmann condensation is still a viable route for many substituted phenols. nih.gov

The general scheme for this modified Pechmann condensation is presented below, along with a table of typical reaction conditions.

| Phenol Precursor | β-Ketoester | Catalyst | Conditions | Product Type |

| Substituted Phenols | Ethyl acetoacetate | Sulfamic acid (10 mol%) | Solvent-free, 100-130 °C | 4-Methylcoumarins arkat-usa.org |

| Phenols | β-Ketoesters | Strong acids (H₂SO₄) or Lewis acids (AlCl₃) | Variable temperature | 4-Substituted coumarins wikipedia.orgijsart.com |

| Phenol Derivatives | β-Ketoesters | Methanesulfonic acid | Ball milling, ambient temp. | Simple coumarins rsc.org |

| Phloroglucinol | Ethyl acetoacetate | Ti(IV)-doped ZnO NPs | Solvent-free, 110 °C | Dihydroxy-4-methyl-coumarin nih.gov |

Knoevenagel Condensation Strategies for Chromen-2-one Formation

The Knoevenagel condensation is another fundamental method for C-C bond formation, which can be adapted for coumarin synthesis. wikipedia.orgsigmaaldrich.com The reaction involves the nucleophilic addition of an active hydrogen compound (like diethyl malonate or ethyl cyanoacetate) to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, the key starting material is 3,5-dibromosalicylaldehyde (B1199182) (3,5-dibromo-2-hydroxybenzaldehyde). sigmaaldrich.com This precursor is reacted with an active methylene (B1212753) compound, typically in the presence of a weak base catalyst such as piperidine (B6355638) or an amine salt. wikipedia.org The reaction proceeds through an intermediate that undergoes intramolecular cyclization (lactone formation) to yield the final coumarin product.

This method is highly effective for producing a wide range of coumarin derivatives, with the substitution pattern on the final product being determined by the substituents on the starting salicylaldehyde. lookchem.com

| Aldehyde Precursor | Active Methylene Compound | Catalyst | Conditions | Product Type |

| 3,5-Dibromosalicylaldehyde | Alkyl cyanoacetates | Ammonium (B1175870) acetate (B1210297) | N/A | 4H-Chromenes lookchem.com |

| Benzaldehyde | Malononitrile (B47326) | Amino-bifunctional frameworks | Ethanol (B145695), room temp., 5 min | α,β-Unsaturated ketone nih.gov |

| Aldehydes/Ketones | Diethyl malonate, etc. | Weakly basic amine | Variable | α,β-Unsaturated ketone wikipedia.org |

| Aldehydes | Malonic acid | Pyridine (B92270) | Decarboxylation accompanies condensation | α,β-Unsaturated carboxylic acid wikipedia.org |

Claisen-Schmidt Condensation for Dibrominated Chalcone Intermediates

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and an aliphatic or aromatic ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. researchgate.netscispace.comunair.ac.id This methodology can be employed to create a dibrominated 2'-hydroxychalcone (B22705), which serves as a key intermediate that can subsequently undergo oxidative cyclization to form the coumarin ring.

To obtain this compound, the synthesis would likely involve the condensation of 3,5-dibromo-2-hydroxyacetophenone with an appropriate aldehyde (e.g., formaldehyde (B43269) or a derivative) or the condensation of 3,5-dibromosalicylaldehyde with a suitable ketone. The resulting 3',5'-dibromo-2'-hydroxychalcone intermediate contains the necessary structural elements for cyclization. The cyclization of the 2'-hydroxychalcone to the coumarin can be achieved under various conditions, though this step is more commonly associated with the formation of flavanones (a related class of compounds). researchgate.net

| Ketone Precursor | Aldehyde Precursor | Catalyst/Conditions | Intermediate Product |

| 2-Hydroxyacetophenone | Substituted Benzaldehydes | NaOH (40%) | 2'-Hydroxychalcone derivatives unair.ac.id |

| Acetophenone (B1666503) Derivatives | Benzaldehyde Derivatives | Aqueous KOH in Ethanol | Substituted chalcones nih.gov |

| Aromatic Ketones | Aromatic Aldehydes | Aqueous alkali | α,β-Unsaturated ketones (Chalcones) scispace.com |

| 2,4-dihydroxy-3,5-dibromo acetophenone | Substituted Benzaldehydes | Ethanolic KOH | 3',5'-Dibromo-2',4'-dihydroxy Chalcones longdom.org |

Functionalization and Cyclization Methods Leading to the this compound Scaffold

The construction of the dibrominated chromen-2-one ring system relies on key cyclization reactions. These methods typically involve the formation of a carbon-carbon or carbon-oxygen bond to close the pyrone ring onto a pre-functionalized benzene ring. The choice of starting materials with bromine atoms at the desired positions is critical for the direct synthesis of the target molecule.

A primary and well-established route to coumarins involves the condensation of a salicylaldehyde with a reagent that provides the remaining two carbons of the pyrone ring. For the synthesis of this compound, the required starting material is 3,5-dibromosalicylaldehyde.

Classic condensation reactions such as the Perkin and Knoevenagel condensations are widely employed.

Perkin Reaction: This reaction uses the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. wikipedia.orglongdom.org To form the this compound, 3,5-dibromosalicylaldehyde would be reacted with acetic anhydride and a weak base like sodium acetate. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an o-hydroxycinnamic acid derivative which then undergoes spontaneous lactonization to form the coumarin ring. researchgate.net

Knoevenagel Condensation: This method involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. mdpi.comnih.gov For instance, the reaction of 3,5-dibromosalicylaldehyde with a compound like diethyl malonate in the presence of a catalyst such as piperidine or boric acid would lead to the formation of the target coumarin after condensation, hydrolysis, and decarboxylation. mdpi.comsciforum.net A study on the synthesis of various 3-acetylcoumarins via Knoevenagel condensation reported a 31% yield for 3-acetyl-6,8-dibromo-2H-chromen-2-one, noting that the yield is reduced by the electron-withdrawing effects of the two halogen substituents. cardiff.ac.uk

Table 1: Synthesis of 3-Acetyl-6,8-dibromo-2H-chromen-2-one via Knoevenagel Condensation

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dibromosalicylaldehyde | Not Specified (for 3-acetyl derivative) | 3-Acetyl-6,8-dibromo-2H-chromen-2-one | 31% | cardiff.ac.uk |

An alternative, though less common, pathway to the chromen-2-one core involves the use of 2'-fluoro-substituted acetophenone derivatives. acs.org This synthetic strategy leverages the fluorine atom as a leaving group in an intramolecular cyclization step. The general approach involves the reaction of a substituted 2-fluoroacetophenone (B1329501) with a source of two carbons, such as diethyl carbonate, in the presence of a strong base. The base facilitates the formation of a carbanion which then attacks the carbonyl of the carbonate, followed by an intramolecular nucleophilic aromatic substitution where the phenoxide displaces the fluoride (B91410) to form the pyrone ring. To synthesize this compound via this route, one would theoretically start with 2',4'-dibromo-6'-fluoroacetophenone.

Implementation of Green Chemistry Principles in the Synthesis of this compound Derivatives

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. ajgreenchem.com These principles have been applied to the synthesis of coumarin derivatives, including approaches applicable to this compound. Key green techniques include the use of microwave irradiation and ultrasound assistance, which can significantly reduce reaction times, increase yields, and minimize the use of hazardous solvents. ajgreenchem.comfccollege.ac.inarabjchem.org

Microwave-assisted organic synthesis (MAOS) is particularly effective for condensation reactions like the Pechmann and Knoevenagel reactions. ajgreenchem.comfccollege.ac.in The benefits of microwave heating include rapid and uniform heating, which leads to shorter reaction times, improved yields, and often cleaner products. ajgreenchem.comajgreenchem.com Solvent-free reactions, or the use of environmentally benign solvents like water, are also central tenets of green chemistry that have been successfully applied to coumarin synthesis. arabjchem.org For example, catalyst-free synthesis of chromene derivatives in aqueous media under microwave irradiation has been reported, offering a highly efficient and eco-friendly protocol. mdpi.com These methodologies provide a greener pathway for producing brominated coumarins by reducing energy consumption and waste.

Development of One-Pot Synthetic Protocols for Efficiency and Yield Optimization

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot procedures have been developed for the synthesis of complex coumarin derivatives. sathyabama.ac.in

Table 2: One-Pot Synthesis of a Coumarin-Thiazole Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Substituted Coumarin | Aldehyde | Thiocarbohydrazide | Acetic Acid (20 mol%) | Microwave, 210W, 70°C | Coumarin-Thiazole Derivatives | fccollege.ac.inarabjchem.org |

Compound Names

Chemical Reactivity and Derivatization Strategies for 6,8 Dibromo 2h Chromen 2 One

Electrophilic Aromatic Substitution Reactions on the Dibrominated Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of 6,8-dibromo-2H-chromen-2-one, the reactivity of the benzene portion of the molecule towards electrophiles is significantly influenced by the existing substituents. Both the bromine atoms and the α,β-unsaturated lactone (pyranone) ring act as deactivating groups, withdrawing electron density from the aromatic ring and making it less nucleophilic.

The bromine atoms are moderately deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The pyranone ring is strongly deactivating via both inductive and resonance effects, directing incoming electrophiles to the meta position (C-5 and C-7).

When considering the combined effects:

The bromine at C-6 directs incoming electrophiles to the C-5 and C-7 positions.

The bromine at C-8 directs to the C-7 position.

The deactivating pyranone ring directs to the C-5 and C-7 positions.

Therefore, the C-5 and C-7 positions are electronically favored for substitution. However, the C-7 position is sterically hindered by the adjacent C-8 bromine atom. Consequently, any successful EAS reaction under harsh conditions would be most likely to occur at the C-5 position.

Typical EAS reactions like nitration, which often employs a mixture of nitric acid and sulfuric acid, would be challenging and require forcing conditions due to the deactivated nature of the ring system. mdpi.comyoutube.com

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 6,8-Dibromo-5-nitro-2H-chromen-2-one |

| Bromination | Br₂, FeBr₃ | 5,6,8-Tribromo-2H-chromen-2-one |

| Sulfonation | Fuming H₂SO₄ | 6,8-Dibromo-2-oxo-2H-chromen-5-sulfonic acid |

Nucleophilic Additions and Substitutions on the Pyranone Ring

The pyranone ring of the coumarin (B35378) system contains an α,β-unsaturated ester, which is susceptible to nucleophilic attack. Nucleophiles can attack at the C-2 (carbonyl carbon) or the C-4 position (Michael addition). Strong nucleophiles, such as hydroxide (B78521) ions or alkoxides, typically attack the C-2 carbonyl carbon. This leads to the cleavage of the ester bond and opening of the lactone ring.

For this compound, treatment with a strong base like sodium hydroxide would result in hydrolysis of the lactone to form the sodium salt of the corresponding (Z)-3-(3,5-dibromo-2-hydroxyphenyl)acrylic acid. Subsequent acidification would yield the free cinnamic acid derivative. This ring-opening is a characteristic reaction of coumarins and provides a route to acyclic structures.

Modifications at the C-3 Position of the Chromen-2-one Ring

The C-3 position of the coumarin ring is particularly amenable to functionalization. It is part of a double bond that is activated by the adjacent carbonyl group, making it a key site for introducing a variety of substituents.

The introduction of an acetyl group at the C-3 position yields 3-acetyl-6,8-dibromo-2H-chromen-2-one, a valuable intermediate for the synthesis of more complex heterocyclic systems. mdpi.com This compound can be synthesized via the Knoevenagel condensation of 3,5-dibromosalicylaldehyde (B1199182) with ethyl acetoacetate, followed by cyclization.

The resulting 3-acetyl group is a versatile handle for further derivatization. For instance, the methyl group of the acetyl moiety is acidic and can undergo condensation reactions. Treatment of 3-acetyl-6-bromo-2H-chromen-2-one with reagents like N,N-dimethylformamide-dimethylacetal (DMF-DMA) yields enaminones, which are precursors to various pyrazole (B372694) and pyrimidine (B1678525) derivatives. mdpi.com Similarly, the carbonyl group can react with hydrazines to form hydrazones, which can be cyclized into other heterocycles. mdpi.com

Another important C-3 carbonyl functionalization is formylation to produce 3-formyl-6,8-dibromo-2H-chromen-2-one. This can be achieved through the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and dimethylformamide on a suitable precursor, such as a 3-iodo/bromo-5-substituted-2-hydroxyacetophenone, to build the chromone-3-carbaldehyde structure. univen.ac.za

Carboxylic acid and ester functionalities are commonly introduced at the C-3 position. The synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is typically achieved through a piperidine-catalyzed Knoevenagel condensation between 3,5-dibromosalicylaldehyde and diethyl malonate. mdpi.com

This reaction proceeds via the formation of a C-C bond between the aldehyde and the active methylene (B1212753) compound, followed by intramolecular cyclization (lactonization) to form the coumarin ring system. The resulting ester, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, is a stable, crystalline solid.

The corresponding 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid can be obtained by the hydrolysis of the ethyl ester under basic conditions (e.g., using NaOH), followed by acidification. gentaur.comresearchgate.net The carboxylic acid itself is a key intermediate that can be converted into a variety of other derivatives, such as amides and acid chlorides.

The cyano group (-C≡N) can be introduced at the C-3 position to yield 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile. A direct and efficient method for this transformation is the reaction of 3,5-dibromosalicylaldehyde with malononitrile (B47326) in the presence of a basic catalyst. mdpi.com This reaction is another example of a Knoevenagel condensation followed by cyclization.

The nitrile group is a highly versatile functional group that can undergo numerous transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (as described in 3.3.2) or amide.

Reduction: The nitrile can be reduced to a primary amine (3-aminomethyl-6,8-dibromo-2H-chromen-2-one) using reducing agents like lithium aluminum hydride (LiAlH₄).

Addition of Nucleophiles: Organometallic reagents like Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis.

An alternative route involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with potassium cyanide, which results in the formation of 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile. mdpi.com

| C-3 Substituent | Synthetic Method | Key Reagents |

| Acetyl (-COCH₃) | Knoevenagel Condensation | 3,5-Dibromosalicylaldehyde, Ethyl acetoacetate |

| Carboxylic Acid (-COOH) | Hydrolysis of C-3 Ester | Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, NaOH |

| Ethyl Ester (-COOEt) | Knoevenagel Condensation | 3,5-Dibromosalicylaldehyde, Diethyl malonate, Piperidine (B6355638) |

| Nitrile (-CN) | Knoevenagel Condensation | 3,5-Dibromosalicylaldehyde, Malononitrile |

Derivatization through Coupling Reactions for C-C and C-Heteroatom Bond Formation

The bromine atoms at the C-6 and C-8 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom bonds, allowing for significant structural diversification. organic-chemistry.org

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes. organic-chemistry.orgwikipedia.org Studies on the closely related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones have shown that Sonogashira coupling with terminal alkynes occurs selectively at the more sterically accessible C-8 position when using a Pd/C-PPh₃-CuI catalyst system. tubitak.gov.tr Using a different catalyst, such as PdCl₂(PPh₃)₂, can lead to double substitution at both the C-6 and C-8 positions. tubitak.gov.tr This regioselectivity provides a method for sequential functionalization of the 6,8-dibromocoumarin core.

Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction can be applied to this compound to introduce aryl, heteroaryl, or alkyl groups at the C-6 and/or C-8 positions. Reaction conditions can be tuned to favor either mono- or di-substitution.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org This allows for the introduction of vinyl groups at the C-6 and C-8 positions, which can be further modified.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a base. libretexts.org This allows for the direct introduction of a wide range of amino functionalities at the C-6 and C-8 positions, leading to the synthesis of various aminocoumarin derivatives.

| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product Type |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C(sp) | 6/8-Alkynyl-coumarin |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C-C(sp²) | 6/8-Aryl-coumarin |

| Heck | Alkene (CH₂=CHR) | C-C(sp²) | 6/8-Vinyl-coumarin |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | 6/8-Amino-coumarin |

Construction of Advanced Molecular Hybrids and Fused Heterocyclic Systems Involving the 6,8-Dibromo Scaffold

The strategic functionalization of the 6,8-dibromocoumarin core enables the synthesis of novel molecular hybrids, where the coumarin moiety is linked to other heterocyclic systems. This molecular hybridization approach aims to combine the pharmacophores of different classes of compounds to create new entities with potentially enhanced or novel biological activities.

The fusion of a pyridine (B92270) ring onto the chromene framework results in chromenopyridine structures, a class of compounds with a broad spectrum of biological properties. nih.gov One established route to these derivatives begins with substituted 4-hydroxy-2H-chromen-2-ones. nih.gov This precursor can be converted into a 4-chloro-3-formylcoumarin intermediate through a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). nih.gov This reactive intermediate can then undergo a multi-component cyclization reaction with cyclic ketones and ammonium (B1175870) acetate (B1210297) to construct the fused pyridine ring, yielding the chromenopyridine scaffold. nih.gov

Another approach involves the use of coumarin-based chalcone (B49325) derivatives. ekb.eg For instance, chalcones derived from 3-acetylcoumarins can react with malononitrile and ammonium acetate in ethanol (B145695). This reaction proceeds via a series of condensation and cyclization steps to yield highly substituted nicotinonitrile derivatives fused to the coumarin, effectively forming a chromenopyridine system. ekb.eg

Table 1: Synthetic Strategies for Chromenopyridine Derivatives from Coumarin Precursors

| Starting Material | Key Reagents | Intermediate | Product Type |

|---|---|---|---|

| 4-Hydroxycoumarin | POCl₃, DMF; Cyclic Ketone, NH₄OAc | 4-Chloro-3-formylcoumarin | Fused Chromenopyridine |

| 3-Acetylcoumarin Chalcone | Malononitrile, NH₄OAc | --- | Chromeno[4,3-b]pyridine-dione |

Formation of Coumarin-Thiazole and Related Sulfur Heterocycle Hybrids

Coumarin-thiazole hybrids are a significant class of compounds synthesized by combining the coumarin nucleus with a thiazole (B1198619) ring. A primary synthetic route is the Hantzsch thiazole synthesis. nih.govresearchgate.net This method typically involves the reaction of a 3-(2-bromoacetyl)-2H-chromen-2-one with a thiourea (B124793) or thioamide derivative. nih.govresearchgate.net The 3-(2-bromoacetyl)-6,8-dibromo-2H-chromen-2-one precursor can be prepared by the bromination of the corresponding 3-acetyl-6,8-dibromo-2H-chromen-2-one. nih.gov The subsequent cyclocondensation with a suitable thioamide in a solvent like ethanol leads to the formation of the thiazole ring at the C3 position of the coumarin core. nih.gov

This strategy allows for the introduction of diverse substituents on the thiazole ring by varying the structure of the thiourea or thioamide reactant. For example, reacting 3-(2-bromoacetyl)-coumarin with drug-substituted thioureas has been used to create novel hybrid pharmacophores. nih.gov Other related sulfur heterocycles can also be synthesized; for instance, reaction of 3-acetyl-6-bromo-2H-chromen-2-one derivatives with methyl hydrazinecarbodithioate and subsequently with hydrazonoyl chlorides can yield 1,3,4-thiadiazole (B1197879) hybrids. nih.govresearchgate.net

Table 2: Examples of Coumarin-Thiazole Hybrid Synthesis

| Coumarin Precursor | Sulfur-Containing Reactant | Reaction Type | Resulting Hybrid |

|---|---|---|---|

| 3-(2-Bromoacetyl)-6,8-dibromo-2H-chromen-2-one | N-Substituted Thiourea | Hantzsch Cyclization | 3-(2-(Substituted-amino)thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one |

| 3-(2-Bromoacetyl)-6,8-dibromo-2H-chromen-2-one | Thioacetamide | Hantzsch Cyclization | 3-(2-Methylthiazol-4-yl)-6,8-dibromo-2H-chromen-2-one |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Methyl hydrazinecarbodithioate / Hydrazonoyl chloride | Cyclocondensation | Coumarin-1,3,4-thiadiazole hybrid |

Development of Coumarin-Pyrazole and Coumarin-Oxadiazole Systems

The integration of pyrazole and oxadiazole rings with the coumarin scaffold has led to compounds with interesting pharmacological profiles.

Coumarin-Pyrazole Hybrids: These are commonly synthesized by the reaction of a coumarin derivative containing a 1,3-dicarbonyl functionality with hydrazine (B178648) or its derivatives. ekb.eg For instance, chalcones derived from 3-acetyl-6,8-dibromocoumarin can be reacted with hydrazine hydrate (B1144303) in a solvent like ethanol or acetic acid to yield coumarinyl pyrazoline derivatives. ekb.eg The reaction proceeds via condensation of the hydrazine with the carbonyl group of the acetyl moiety, followed by an intramolecular cyclization. The specific regioisomer obtained can be influenced by the reaction conditions. rsc.org

Coumarin-Oxadiazole Hybrids: A prevalent method for synthesizing coumarin-1,3,4-oxadiazole hybrids starts from coumarin-3-carbohydrazide. jksus.org This key intermediate is prepared by reacting a coumarin-3-carboxylate ester with hydrazine hydrate. jksus.org The carbohydrazide (B1668358) can then be cyclized with various reagents to form the oxadiazole ring. For example, reaction with aromatic carboxylic acids in the presence of a dehydrating agent like POCl₃, or conversion to an N'-acylhydrazide followed by cyclization, yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring linked to the coumarin C3 position. jksus.orgnih.gov

Table 3: Synthesis of Coumarin-Pyrazole and Coumarin-Oxadiazole Hybrids

| Heterocycle | Coumarin Precursor | Key Reagent | General Structure |

|---|---|---|---|

| Pyrazole | 3-Chalconyl-6,8-dibromocoumarin | Hydrazine Hydrate | 6,8-Dibromo-3-(pyrazolin-3-yl)-2H-chromen-2-one |

| 1,3,4-Oxadiazole | 6,8-Dibromocoumarin-3-carbohydrazide | Aromatic Acid / POCl₃ | 6,8-Dibromo-3-(5-aryl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one |

Integration into Coumarin-Triazole Hybrid Structures

The synthesis of coumarin-triazole hybrids is prominently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". csmres.co.ukorganic-chemistry.org This reaction is highly efficient and modular, forming a stable 1,4-disubstituted 1,2,3-triazole linker between the coumarin scaffold and another molecule. csmres.co.uk

The synthetic strategy requires one component to possess a terminal alkyne and the other an azide (B81097) group. For the 6,8-dibromocoumarin system, this can be accomplished in two ways:

Azido-Coumarin Pathway: A suitable position on the 6,8-dibromocoumarin, often through a linker at the C3, C4, or C7 position (if a hydroxy group is present), is functionalized with an azide group. This azido-coumarin is then reacted with a terminal alkyne-containing molecule in the presence of a Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate). researchgate.net

Alkynyl-Coumarin Pathway: Alternatively, the 6,8-dibromocoumarin is functionalized with a terminal alkyne (e.g., a propargyl ether group). This alkynyl-coumarin is then "clicked" with an azide-containing molecule. nih.gov

This methodology has been used to synthesize 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-bromo-2H-chromen-2-one, demonstrating the applicability to brominated coumarin systems. nih.gov

Table 4: Click Chemistry Approach for Coumarin-Triazole Hybrids

| Coumarin Functional Group | Reactant Functional Group | Reaction Type | Product Linkage |

|---|---|---|---|

| Azide | Terminal Alkyne | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-triazole |

| Terminal Alkyne | Azide | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-triazole |

Conversion to Dibrominated Flavone (B191248) Derivatives from Chalcone Precursors

Flavones (2-phenyl-4H-chromen-4-ones) are an important class of flavonoids. Dibrominated flavones can be synthesized from appropriately substituted chalcone precursors. The synthesis generally follows a two-step process:

Chalcone Formation: The first step is a Claisen-Schmidt condensation between a dibrominated 2'-hydroxyacetophenone (B8834) (e.g., 2'-hydroxy-3',5'-dibromoacetophenone) and a substituted benzaldehyde. innovareacademics.in This base-catalyzed reaction forms a dibrominated 2'-hydroxychalcone (B22705).

Oxidative Cyclization: The resulting chalcone undergoes an intramolecular oxidative cyclization to form the flavone core. A common and efficient method for this transformation is heating the chalcone in dimethyl sulfoxide (B87167) (DMSO) with iodine (I₂) as the oxidant. scispace.com The iodine facilitates the cyclization and subsequent dehydrogenation to yield the stable flavone ring system. scispace.comresearchgate.net

This pathway ensures that the dibromo substitution pattern present on the initial acetophenone (B1666503) is retained in the final flavone product. innovareacademics.in

Investigation of Ring-Opening and Ring-Closing Reactions of the Chromen-2-one Core

The 2H-chromen-2-one core contains an α,β-unsaturated lactone (cyclic ester) ring, which dictates a significant part of its chemical reactivity. This ring is susceptible to opening under certain conditions, most notably through hydrolysis.

Ring-Opening: Under basic conditions (e.g., aqueous sodium hydroxide), the lactone ring of this compound can undergo nucleophilic attack by a hydroxide ion at the electrophilic carbonyl carbon. This leads to the cleavage of the ester bond and the formation of the sodium salt of the corresponding coumarinic acid ((Z)-2-hydroxy-4,6-dibromocinnamic acid). This salt is water-soluble. Upon acidification, the free coumarinic acid is generated, which is generally unstable and can exist in equilibrium with its more stable (E)-isomer, known as coumaric acid. The electron-withdrawing effect of the two bromine atoms on the benzene ring increases the electrophilicity of the lactone carbonyl carbon, likely making the 6,8-dibromo derivative more susceptible to base-catalyzed ring-opening compared to the unsubstituted coumarin.

Ring-Closing: The reverse reaction, ring-closing, is a lactonization process. Starting from a (Z)-2-hydroxycinnamic acid derivative (coumarinic acid), intramolecular cyclization can occur, typically under acidic conditions or by using a chemical dehydrating agent. This reaction involves the attack of the phenolic hydroxyl group on the carboxylic acid group (or its activated form), eliminating a molecule of water to reform the six-membered lactone ring of the coumarin. This cyclization is a key step in many coumarin synthesis methods, such as the Perkin and Knoevenagel reactions.

Mechanistic Investigations of Chemical Transformations Involving 6,8 Dibromo 2h Chromen 2 One

Elucidation of Reaction Pathways and Intermediate Structures

The formation and functionalization of the 6,8-dibromo-2H-chromen-2-one scaffold proceed through several key reaction mechanisms. The specific pathways and the stability of intermediates are governed by the electronic nature of the substituted coumarin (B35378) core.

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for nucleophilic substitution in certain heterocyclic systems, particularly nitrogen-containing heterocycles like pyrimidines. wikipedia.org This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, which then undergoes cyclization to yield the substituted product, often with the expulsion of a different atom from the original ring. wikipedia.org

While extensively studied in aza-heterocycles, the application of the ANRORC mechanism to chromen-2-one systems, including this compound, is not well-documented in existing literature. Typically, nucleophilic attack on the coumarin ring leads to ring-opening of the lactone. For an ANRORC-type pathway to be operative, this ring-opened intermediate would need to recyclize in a manner that expels a ring atom. In the case of chromen-2-ones, this would be highly unusual as it would require the reformation of the lactone ring with displacement of a carbon or the oxygen atom, which is mechanistically unfavorable under standard nucleophilic substitution conditions. Nucleophilic attack on coumarins generally proceeds via conjugate addition to the α,β-unsaturated lactone or direct attack at the carbonyl carbon, leading to ring-opened products. isca.me

Michael Addition: The Michael or 1,4-conjugate addition is a key reaction for the derivatization of the coumarin scaffold. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the α,β-unsaturated system of the pyrone ring acts as the Michael acceptor. The electron-withdrawing bromine atoms on the benzene (B151609) ring can further enhance the electrophilicity of the β-carbon (C3 position), making it more susceptible to attack by soft nucleophiles (Michael donors) like enolates, amines, or thiols. wikipedia.org

The mechanism proceeds in three main steps:

Formation of the Nucleophile: A base abstracts an acidic proton from the Michael donor to form a stabilized carbanion or another suitable nucleophile. wikipedia.org

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon (C3) of the coumarin ring. The negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base catalyst or the solvent) to yield the final 1,4-adduct. wikipedia.orgyoutube.com

Knoevenagel Condensation: The Knoevenagel condensation is a fundamental C-C bond-forming reaction used in the synthesis of coumarins, including what would be the precursors to this compound. nih.govmdpi.com The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. nih.gov

To synthesize a 6,8-dibromo-substituted coumarin, the typical starting aldehyde would be 3,5-dibromosalicylaldehyde (B1199182). The mechanism unfolds as follows:

Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound (e.g., diethyl malonate) to form a nucleophilic enolate. nih.gov

Nucleophilic Addition: The enolate attacks the carbonyl carbon of 3,5-dibromosalicylaldehyde.

Aldol-type Intermediate: A β-hydroxy carbonyl intermediate is formed.

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form a new C=C double bond.

Lactonization: A subsequent intramolecular cyclization (lactonization) occurs, where the phenolic hydroxyl group attacks the ester carbonyl, followed by the elimination of an alcohol molecule to form the final coumarin ring. mdpi.com

The reaction sequence is often a tandem Knoevenagel condensation/intramolecular cyclization. mdpi.com

The most common method for synthesizing the coumarin scaffold is the Pechmann condensation. wikipedia.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. To produce this compound, the required starting material would be 3,5-dibromophenol (B1293799).

The mechanism of the Pechmann reaction has been studied in detail and is generally accepted to proceed via one of two main pathways, depending on the conditions: nih.govresearchgate.net

Pathway A: Transesterification First

The acid catalyst protonates the carbonyl of the β-ketoester, activating it.

The phenolic hydroxyl group attacks the ester carbonyl, leading to a transesterification reaction.

An intramolecular Friedel-Crafts-type acylation occurs, where the activated keto-group attacks the ortho position of the phenol.

A dehydration step follows to form the α,β-unsaturated ketone.

The final ring closure occurs via intramolecular attack of the hydroxyl group on the newly formed ester, forming the lactone ring.

Pathway B: Electrophilic Aromatic Substitution First

The acid catalyst activates the keto-carbonyl of the β-ketoester.

The activated ketone undergoes an electrophilic attack on the electron-rich aromatic ring of the phenol (at the ortho position to the hydroxyl group). arkat-usa.org

A subsequent dehydration reaction forms a cinnamic acid derivative intermediate. arkat-usa.org

Intramolecular transesterification (lactonization) then occurs to form the final coumarin product. arkat-usa.org

For 3,5-dibromophenol, the strong deactivating effect of the two bromine atoms makes the initial electrophilic aromatic substitution step more challenging, often requiring stronger acid catalysts and harsher reaction conditions.

Another important cyclization method is Ring-Closing Metathesis (RCM), which provides a versatile route to the coumarin core. nih.govresearchgate.net This involves preparing a substituted phenol with two olefinic side chains, which then undergo an intramolecular metathesis reaction catalyzed by a ruthenium complex to form the pyrone ring. researchgate.net

Examination of Catalytic Roles in Enhancing Reaction Efficiency and Selectivity

Catalysts are essential for facilitating the synthesis and derivatization of this compound, improving reaction rates, yields, and selectivity under milder conditions.

In Pechmann condensations , strong Brønsted acids like sulfuric acid, or Lewis acids such as AlCl₃, are traditionally used. researchgate.net Their primary role is to activate the β-ketoester towards either transesterification or electrophilic attack on the deactivated 3,5-dibromophenol ring. wikipedia.orgyoutube.com Heterogeneous acid catalysts, such as Amberlyst-15, have been employed as recyclable and environmentally friendlier alternatives. researchgate.net

| Catalyst | Reaction Conditions | Typical Yield | Key Role | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Conventional heating | Good to Excellent | Activates β-ketoester, promotes cyclization and dehydration | researchgate.net |

| Sulfamic Acid | Solvent-free, 120 °C | Moderate to Excellent (50-90%) | Brønsted acid catalyst activating electrophilic substitution | arkat-usa.org |

| Amberlyst-15 | Solvent-free, 110 °C | High (e.g., 95% for 7-hydroxy-4-methylcoumarin) | Heterogeneous, recyclable acid catalyst | researchgate.net |

| AlCl₃ | Conventional heating | Variable | Lewis acid catalyst for Friedel-Crafts type acylation | wikipedia.org |

For Knoevenagel condensations , weak bases like piperidine (B6355638) or pyridine (B92270) are classic catalysts. mdpi.com Their role is to generate the nucleophilic enolate from the active methylene compound without causing self-condensation of the aldehyde. Boric acid has also been identified as an effective, mild Lewis acid catalyst for this transformation. mdpi.comsciforum.net In tandem reactions for chromene synthesis, bifunctional catalysts possessing both Lewis acidic (metal centers) and basic (amine groups) sites can activate both the aldehyde and the methylene component simultaneously, enhancing reaction efficiency. nih.gov

In derivatization reactions , palladium catalysts are crucial for cross-coupling reactions (e.g., Suzuki, Heck) at the C3 or C4 positions, allowing for the introduction of aryl or other functional groups. nih.gov Organocatalysts, such as chiral amines, are used to achieve enantioselectivity in tandem Michael addition reactions that form functionalized chromene derivatives. beilstein-journals.org

Control and Analysis of Regioselectivity and Stereoselectivity in Synthesis and Derivatization

Regioselectivity is a critical aspect of the synthesis of this compound. The substitution pattern is predetermined by the choice of starting materials. For instance, in the Pechmann condensation, the use of 3,5-dibromophenol ensures that the bromine atoms are located at the 6 and 8 positions of the final coumarin product relative to the ring oxygen. The hydroxyl group of the phenol directs the electrophilic attack to the ortho position, thus defining the regiochemical outcome of the cyclization.

Further functionalization of the this compound core is also subject to regioselective control. Electrophilic aromatic substitution on the pre-formed coumarin is difficult due to the deactivating nature of the bromine atoms and the pyrone ring. Nucleophilic aromatic substitution (SNA_r_) could be possible if a suitable leaving group were present at an activated position (ortho or para to an activating group), but this is not the case for the bromo substituents on the benzene ring under typical conditions. youtube.comyoutube.com Therefore, most functionalization occurs on the pyrone ring, for example, via palladium-catalyzed cross-coupling at a halogenated C3 or C4 position.

Stereoselectivity becomes relevant when a new chiral center is created during the derivatization of the this compound scaffold. A prime example is the asymmetric Michael addition to the C3 position. The use of chiral organocatalysts, such as prolinol derivatives, can induce facial selectivity in the attack of the nucleophile on the planar α,β-unsaturated system. beilstein-journals.org This leads to the formation of one enantiomer in excess over the other. The catalyst typically forms a transient, chiral iminium ion with an α,β-unsaturated aldehyde, which then reacts with a Michael donor, or it can activate the nucleophile and electrophile through hydrogen bonding, directing the approach from the less sterically hindered face of the catalyst-substrate complex. beilstein-journals.org While specific studies on this compound are scarce, these principles of asymmetric catalysis are broadly applicable to the coumarin family.

| Type of Selectivity | Controlling Factor | Reaction Example | Mechanistic Rationale |

|---|---|---|---|

| Regioselectivity | Substituent pattern of phenol precursor | Pechmann Condensation | The -OH group of the phenol directs electrophilic attack to the ortho position, fixing the annulation pattern. |

| Regioselectivity | Position of leaving group | Palladium-catalyzed Cross-Coupling | Reaction occurs specifically at the C-X bond (e.g., C3-Br) on the pyrone ring. |

| Stereoselectivity | Chiral Catalyst/Ligand | Asymmetric Michael Addition | The chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer. |

| Stereoselectivity | Chiral Auxiliary | Diastereoselective Reactions | A covalently attached chiral group on the reactant directs the approach of the reagent. |

Computational and Theoretical Studies of 6,8 Dibromo 2h Chromen 2 One and Its Derivatives

Quantum Mechanical Calculations for Structural and Electronic Characterization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. researchgate.netscispace.com This process yields precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

Beyond structural optimization, DFT is crucial for analyzing the electronic landscape of a molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. The distribution of these orbitals reveals the regions of the molecule most likely to be involved in chemical reactions. semanticscholar.org

Other electronic properties typically calculated using DFT include ionization potential, electron affinity, chemical hardness, and the molecular electrostatic potential (MEP), which maps the charge distribution and identifies electrophilic and nucleophilic sites. researchgate.netresearchgate.net

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Geometry Optimization | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311G) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | DFT |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution; identifies sites for electrophilic and nucleophilic attack. | DFT |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in the presence of time-dependent electromagnetic fields, such as light. This makes it an invaluable tool for predicting and interpreting electronic absorption spectra (UV-Vis). researchgate.net

Molecular Simulation Techniques for Understanding Molecular Interactions

While quantum mechanics excels at describing individual molecules, molecular simulation techniques are used to study how molecules interact with each other and with larger biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of 6,8-dibromo-2H-chromen-2-one) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov The primary goal is to identify the most energetically favorable binding mode of the ligand within the active site of the target macromolecule. researchgate.net

The process involves sampling numerous possible conformations of the ligand within the binding pocket and ranking them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govphyschemres.org The results provide crucial insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. researchgate.net This information is vital in drug discovery for identifying potential drug candidates and for lead optimization, where the structure of a compound is modified to improve its binding affinity and selectivity. nih.gov

| Docking Parameter | Description | Application |

|---|---|---|

| Binding Affinity/Energy | A score (e.g., kcal/mol) that estimates the strength of the ligand-receptor interaction. Lower values typically indicate stronger binding. | Ranks potential inhibitors; predicts potency. |

| Binding Mode/Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | Visualizes key interactions (e.g., hydrogen bonds). |

| Key Residues | The specific amino acids in the receptor that form critical interactions with the ligand. | Guides structure-based drug design and modification. |

Molecular docking provides a static snapshot of the binding event, whereas Molecular Dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the conformational flexibility and stability of the system. nih.govcresset-group.com

When applied to a ligand-protein complex identified through docking, an MD simulation can assess the stability of the predicted binding pose. mdpi.com By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable throughout the simulation time. mdpi.comnih.gov MD simulations also allow for a more detailed analysis of the dynamic interactions between the ligand and receptor, such as the persistence of hydrogen bonds and the role of water molecules in the binding site. cresset-group.com Furthermore, these simulations can reveal conformational changes in the protein that may be induced by ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Deriving Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. nih.govmdpi.com The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, lipophilicity, and electronic characteristics, determine its activity. mdpi.com

In a QSAR study, various molecular descriptors (numerical values that encode structural information) are calculated for a set of compounds with known activities. mdpi.com Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. mdpi.com A robust QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent derivatives and reducing the need for extensive experimental testing. nih.govnih.gov For coumarin (B35378) derivatives, QSAR models have been developed to predict activities such as enzyme inhibition, providing a framework for designing novel compounds with enhanced biological efficacy. nih.gov

Analysis of Advanced Electronic Properties, such as HOMO-LUMO Energy Gaps and Nonlinear Optical (NLO) Behavior

The electronic properties of chromen-2-one derivatives are pivotal in determining their reactivity, stability, and potential applications in materials science. Key to this understanding are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and is often associated with enhanced biological activity and specific optical properties. d-nb.infowikipedia.org

Computational studies on various chromen-2-one derivatives have been performed to calculate these energy gaps. For instance, DFT calculations have been used to determine the HOMO and LUMO energies for newly synthesized coumarin derivatives. researchgate.net An electronic system with a larger HOMO-LUMO gap is expected to be less reactive than one with a smaller gap. researchgate.net The energy of this gap can be used to understand the electronic transitions within a molecule, as it corresponds to the lowest energy excitation possible. schrodinger.comossila.com This value can be experimentally verified using techniques like UV-Vis spectroscopy. ossila.com

The distribution of HOMO and LUMO orbitals across the molecular structure reveals important information. In many substituted coumarins, the HOMO orbitals are located on the substituent groups, indicating their influence on the molecule's electron-donating ability. In contrast, the LUMO orbitals often resemble those of the unsubstituted parent molecule, suggesting less impact on electron-accepting capabilities. researchgate.net

Table 1: Calculated HOMO-LUMO Energies for Representative Chromone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | - | - | 1.870 d-nb.info |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | - | - | 1.649 d-nb.info |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | - | - | 1.590 d-nb.info |

Data derived from theoretical investigations on pharmaceutically active chromone derivatives. d-nb.info

Theoretical Prediction and Experimental Validation of Spectroscopic Data (NMR, IR)

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for structure validation. DFT calculations are frequently employed to compute the vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts of molecules.

For various newly synthesized 2H-chromen-2-one derivatives, researchers have performed such comparative studies. scispace.comeurjchem.com Theoretical calculations of bond lengths and angles for compounds like 3-[piperidine-1-carbonyl]-2H-chromen-2-one have shown good agreement with experimental data obtained from single-crystal X-ray diffraction. scispace.comeurjchem.com

Similarly, theoretical vibrational spectra are calculated and often scaled to correct for systematic errors inherent in the computational methods. These scaled theoretical wavenumbers typically show excellent agreement with experimental values obtained from FTIR and FT-Raman spectroscopy. researchgate.net This synergy between theoretical prediction and experimental measurement is invaluable for the unambiguous assignment of complex spectra and the confirmation of molecular structures. researchgate.net

Table 2: Comparison of Experimental and Theoretical Data for a Chromen-2-one Derivative

| Parameter | Experimental (X-ray) | Theoretical (DFT) |

|---|---|---|

| Bond Lengths (Å) | Varies (e.g., C=O, C-C) | Good agreement with experimental values scispace.comeurjchem.com |

| Bond Angles (°) | Varies (e.g., O-C-C) | Good agreement with experimental values scispace.comeurjchem.com |

| Vibrational Frequencies (cm⁻¹) | Recorded via FTIR | Calculated values show good correlation researchgate.net |

| NMR Chemical Shifts (ppm) | Recorded for ¹H and ¹³C | Calculated values aid in signal assignment |

This table represents a generalized comparison based on studies of various chromen-2-one derivatives. scispace.comeurjchem.comresearchgate.net

Investigation of Specific Intermolecular Interactions, e.g., Halogen Bonding

The bromine atoms at the 6 and 8 positions of the chromenone core are expected to play a crucial role in directing the supramolecular assembly of the molecule in the solid state through halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). mdpi.com

The basis for this interaction is the anisotropic distribution of electron density on the halogen atom, which creates a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond. mdpi.com This positive σ-hole can then interact favorably with negative regions on adjacent molecules, such as lone pairs on oxygen or nitrogen atoms, or even the π-electron clouds of aromatic rings.

Computational tools are essential for analyzing and quantifying these interactions.

Molecular Electrostatic Potential (MEP) Surfaces: These are calculated to visualize the electron-rich (negative) and electron-poor (positive) regions of a molecule, identifying the σ-hole on the bromine and potential Lewis base sites on neighboring molecules. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): This method is used to find and characterize bond critical points (BCPs) associated with intermolecular interactions. The presence of a BCP and a bond path between the bromine and a nucleophile provides evidence of a halogen bond. mdpi.com

Noncovalent Interaction (NCI) Plots: These plots are used to visualize and characterize weak interactions in real space, highlighting the regions involved in halogen bonding. mdpi.com

Studies on various halogenated organic compounds have demonstrated the importance of halogen bonding in crystal engineering. mdpi.commdpi.com In the case of this compound, it is highly probable that Br···O, Br···Br, or Br···π interactions are significant in its crystal packing, influencing its physical properties such as melting point and solubility. The strength of these halogen bonds can be estimated computationally, providing a deeper understanding of the stability of the crystal lattice. mdpi.commdpi.com

Molecular Mechanisms of Action and Biological Interactions in Research Models in Vitro Focus

Enzyme Inhibition Studies and Underlying Mechanistic Insights

The inhibitory potential of 6,8-dibromo-2H-chromen-2-one and its close derivatives has been evaluated against several key enzymes implicated in physiological and pathological processes.

In Vitro Inhibition Research of Dipeptidyl Peptidase III (DPP III)

In vitro studies investigating the inhibitory effects of coumarin (B35378) derivatives on human Dipeptidyl Peptidase III (DPP III), a zinc-dependent exopeptidase, have been conducted. A particular derivative, 3-benzoyl-6,8-dibromo-2H-chromen-2-one, was evaluated for its ability to inhibit human DPP III. At a concentration of 10 µM, this compound showed no inhibitory activity. mdpi.com This finding was part of a broader screening of forty different coumarin compounds, which identified other substituted coumarins as inhibitors of this enzyme. mdpi.com

Elucidation of Lipoxygenase (LOX) Inhibitory Mechanisms

Research into the lipoxygenase (LOX) inhibitory potential of coumarin derivatives has included a closely related analogue of the subject compound. Specifically, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate was tested for its ability to inhibit soybean lipoxygenase (sLOX). This compound demonstrated a notable inhibitory activity, with a 56.1% inhibition rate. mdpi.com This study highlighted that substitutions on the coumarin core, particularly with bromine, can influence the molecule's interaction with lipoxygenase. mdpi.com The mechanism of LOX inhibition by coumarin derivatives is of interest due to the enzyme's role in inflammatory pathways. nih.govnih.gov

Table 1: In Vitro Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | Result |

| 3-benzoyl-6,8-dibromo-2H-chromen-2-one | Human Dipeptidyl Peptidase III (DPP III) | No Activity (at 10 µM) mdpi.com |

| Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | Soybean Lipoxygenase (sLOX) | 56.1% Inhibition mdpi.com |

Studies on Glycosidase Inhibition (e.g., α-glucosidase, α-amylase)

There is no specific information available in the searched literature regarding in vitro studies of this compound and its inhibitory effects on α-glucosidase and α-amylase. Research on coumarin derivatives has shown potential for inhibition of these enzymes, which are key targets in managing post-prandial hyperglycemia. mdpi.comresearchgate.netnih.govresearchgate.net However, data for the specific 6,8-dibromo substituted coumarin is absent.

Cellular Response Investigations in Defined Model Systems (In Vitro)

The effects of bromo-substituted coumarins on cellular mechanisms, particularly apoptosis, have been an area of interest in cancer research.

Research on Apoptosis Induction Mechanisms in Cellular Models

Specific in vitro studies detailing the apoptosis induction mechanisms of this compound in cellular models were not found in the searched literature. However, related research on other bromo-coumarin derivatives has suggested a potential for antiproliferative effects. For instance, new heterocyclic compounds synthesized from 3-acetyl-6-bromo-2H-chromen-2-one have shown promising antitumor activity against a liver carcinoma cell line (HEPG2-1). researchgate.net Generally, coumarin compounds have been demonstrated to modulate apoptosis in various cancer cell lines through different signal transduction cascades. nih.govmdpi.com

Development and Application of Fluorescence-Based Probes and Imaging Agents

The inherent fluorescent properties of the coumarin nucleus make it a valuable scaffold in the development of molecular probes for bio-imaging and sensing applications. The photophysical characteristics of coumarin can be fine-tuned through chemical modification, allowing for the design of probes that respond to specific analytes, ions, or microenvironmental changes with a detectable change in fluorescence. Despite the suitability of the coumarin framework for such applications, there is no specific information in the reviewed literature to indicate that this compound itself has been developed or utilized as a fluorescence-based probe or imaging agent.

Research into Interactions with Specific Biological Targets for Fundamental Understanding

Investigations into the interactions of coumarin derivatives with specific enzymes and proteins are crucial for understanding their mechanism of action. Studies have shown that substitutions on the coumarin ring can significantly influence binding affinity and selectivity for biological targets.

One study investigating inhibitors for human dipeptidyl peptidase III (hDPP III), a zinc-dependent metalloproteinase, evaluated a series of substituted coumarins. Within this series, a derivative of this compound was tested. Specifically, 3-acetyl-6,8-dibromo-2H-chromen-2-one demonstrated a measurable inhibitory effect on hDPP III activity. This finding was notable when compared to its mono-brominated counterpart, 3-acetyl-6-bromo-2H-chromen-2-one, which was found to be inactive. This suggests that the presence of the second bromine atom at the C8 position contributes positively to the molecule's interaction with the enzyme mdpi.com.

| Compound | Target | Inhibitory Activity (% at 10 µM) | Reference |

|---|---|---|---|

| 3-acetyl-6-bromo-2H-chromen-2-one | Human Dipeptidyl Peptidase III (hDPP III) | Not active | mdpi.com |

| 3-acetyl-6,8-dibromo-2H-chromen-2-one | Human Dipeptidyl Peptidase III (hDPP III) | 29.4% | mdpi.com |

This research provides foundational, non-therapeutic data on a specific molecular interaction for a 6,8-dibrominated coumarin, highlighting the importance of the substitution pattern for biological activity mdpi.com.

Advanced Characterization and Analytical Methodologies for 6,8 Dibromo 2h Chromen 2 One Research

Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel Derivatives

Spectroscopy is a cornerstone in the analysis of molecular structures. For derivatives of 6,8-dibromo-2H-chromen-2-one, techniques such as NMR, IR, Mass Spectrometry, and UV-Vis provide complementary information that, when combined, offers a complete picture of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks. shd.org.rsnih.gov

In ¹H NMR spectroscopy of this compound, the protons on the aromatic ring and the pyrone ring exhibit characteristic chemical shifts and coupling patterns. The protons at positions 3, 4, 5, and 7 would each produce distinct signals. The vinylic protons H-3 and H-4 typically appear as doublets due to their coupling to each other. The aromatic protons H-5 and H-7 would also appear as doublets, resulting from meta-coupling.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of its 9 unique carbon atoms. The carbonyl carbon (C-2) of the lactone ring is typically the most deshielded, appearing far downfield. The carbons bearing bromine atoms (C-6 and C-8) would have their chemical shifts influenced by the electronegative halogen. Other carbons in the aromatic and pyrone rings would resonate in the expected olefinic and aromatic regions. shd.org.rsresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar coumarin (B35378) structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | - | ~158-162 |

| H-3 / C-3 | ~6.5-6.7 | ~115-120 |

| H-4 / C-4 | ~7.8-8.0 | ~140-145 |

| C-4a | - | ~118-122 |

| H-5 / C-5 | ~7.7-7.9 | ~125-130 |

| C-6 | - | ~117-121 |

| H-7 / C-7 | ~7.9-8.1 | ~130-135 |

| C-8 | - | ~115-120 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is dominated by characteristic absorption bands. The most prominent peak is the strong absorption from the lactone carbonyl (C=O) stretching vibration. Other significant absorptions include those from the C=C stretching of the aromatic and pyrone rings, C-O stretching of the ester group, and C-Br stretching vibrations. ceon.rs

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (lactone) | Stretch | 1720-1750 |

| C=C (aromatic/pyrone) | Stretch | 1600-1620 and 1450-1500 |

| C-O (ester) | Stretch | 1050-1250 |

| C-H (aromatic/vinylic) | Stretch | 3000-3100 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular weight of a compound, allowing for the confident assignment of its elemental composition. nih.gov For this compound, HRMS would confirm the molecular formula C₉H₄Br₂O₂. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The presence of two bromine atoms results in a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.

Electrospray Ionization (ESI-MS) is a soft ionization technique often coupled with liquid chromatography, suitable for analyzing polar and thermally labile molecules. nih.gov It is particularly useful for analyzing derivatives of this compound that have been functionalized with polar groups. Fragmentation analysis (MS/MS) can be performed to further elucidate the structure by breaking the molecule into smaller, identifiable pieces. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu The 2H-chromen-2-one core is a conjugated system, which gives rise to characteristic π → π* transitions. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show strong absorption bands, typically in the range of 300-350 nm. researchgate.net The position of the maximum absorption (λmax) can be influenced by the solvent polarity and the nature of any substituents on the coumarin ring system.

Crystallographic Studies, Including X-ray Crystallography, for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a novel derivative of this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides an unambiguous proof of structure. This technique yields precise data on bond lengths, bond angles, and torsional angles. nih.gov The resulting crystal structure can reveal detailed information about the planarity of the coumarin ring system, the conformation of substituents, and intermolecular interactions in the solid state, such as π–π stacking or halogen bonding, which govern the crystal packing. nih.gov

Chromatographic Methods for Purification, Isolation, and Quantitative Analysis in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov These methods are vital in the research of this compound for purification of reaction products, isolation of novel derivatives, and quantitative analysis.

Column Chromatography: This is a primary technique used for the purification of crude reaction mixtures on a preparative scale. A stationary phase, typically silica (B1680970) gel, is used to separate the target compound from byproducts and starting materials based on differences in polarity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. nih.gov For quantitative analysis, HPLC can be used to determine the purity of a sample of this compound with high accuracy. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.govmdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and indispensable tool in the synthesis of this compound. ukessays.comchemistryhall.comlibretexts.org It is primarily used for two key purposes: monitoring the progress of a chemical reaction and assessing the purity of the final product. ukessays.comlibretexts.org

Reaction Monitoring: During synthesis, TLC allows for the qualitative tracking of the consumption of starting materials and the formation of the desired product. libretexts.org Aliquots are taken from the reaction mixture at various time points and spotted on a TLC plate alongside the starting materials. A typical setup involves three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" containing both. libretexts.orgrochester.edu The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for this compound indicate the reaction's progression. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Purity Assessment: For purity analysis, a dissolved sample of the synthesized this compound is spotted on the plate. After elution with an appropriate solvent system, a pure compound should ideally appear as a single spot. libretexts.org The presence of multiple spots indicates impurities. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given solvent system. chemistryhall.com